REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[NH:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.[CH3:12][S:13](Cl)(=[O:15])=[O:14].C(N(CC)CC)C>C(Cl)Cl>[Cl:1][CH2:2][C:3]1[N:4]([S:13]([CH3:12])(=[O:15])=[O:14])[C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
ClCC=1NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
58.3 mL
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
136 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 6 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated in methanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=NC2=C(N1S(=O)(=O)C)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |